N'-[(E)-(4-methoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide
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Overview
Description
N’-[(E)-(4-methoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide is a Schiff base compound derived from the condensation of 4-methoxybenzaldehyde and 2-methylquinoline-4-carbohydrazide. Schiff bases are known for their wide range of applications in various fields due to their ability to form stable complexes with transition metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-methoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and 2-methylquinoline-4-carbohydrazide in the presence of an acid catalyst. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours until the product precipitates out .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-methoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
N’-[(E)-(4-methoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activity.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-methoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The compound’s antimicrobial and anticancer activities are believed to be due to its ability to interfere with cellular processes by binding to metal ions and disrupting enzyme function .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
N’-[(E)-(4-methoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide is unique due to its specific structural features, such as the presence of a methoxy group and a quinoline ring. These features contribute to its distinct chemical reactivity and biological activity compared to other similar Schiff base compounds .
Properties
Molecular Formula |
C19H17N3O2 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-2-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C19H17N3O2/c1-13-11-17(16-5-3-4-6-18(16)21-13)19(23)22-20-12-14-7-9-15(24-2)10-8-14/h3-12H,1-2H3,(H,22,23)/b20-12+ |
InChI Key |
ZQNUMMUFHGNMNO-UDWIEESQSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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